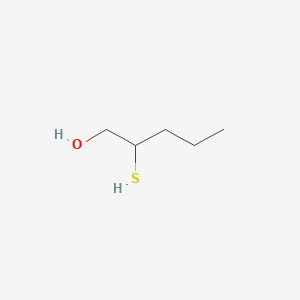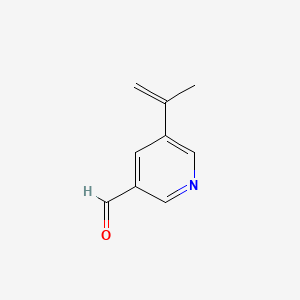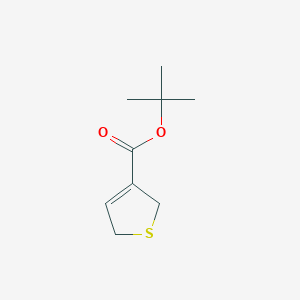![molecular formula C7H10FIO B15307722 4-Fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B15307722.png)
4-Fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-1-(iodomethyl)-2-oxabicyclo[221]heptane is a bicyclic compound that features a fluorine atom, an iodomethyl group, and an oxabicycloheptane structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a fluorinated cyclohexene derivative with an iodomethylating agent in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
4-Fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the iodomethyl group or to alter the oxidation state of the compound.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve mild temperatures and solvents like dichloromethane or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions yield various substituted derivatives, while oxidation and reduction reactions result in modified bicyclic structures with different functional groups.
科学的研究の応用
4-Fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 4-Fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane exerts its effects involves interactions with specific molecular targets. The fluorine atom and iodomethyl group can participate in various chemical interactions, influencing the reactivity and stability of the compound. Pathways involved may include nucleophilic substitution, electrophilic addition, and radical-mediated processes.
類似化合物との比較
Similar Compounds
- 4-Fluoro-1-methylbicyclo[2.2.1]heptane
- 4-Fluoro-1-(chloromethyl)-2-oxabicyclo[2.2.1]heptane
- 4-Fluoro-1-(bromomethyl)-2-oxabicyclo[2.2.1]heptane
Uniqueness
4-Fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane is unique due to the presence of both a fluorine atom and an iodomethyl group, which confer distinct reactivity and stability compared to its analogs. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various research and industrial contexts.
特性
分子式 |
C7H10FIO |
|---|---|
分子量 |
256.06 g/mol |
IUPAC名 |
4-fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10FIO/c8-6-1-2-7(3-6,4-9)10-5-6/h1-5H2 |
InChIキー |
NTTRDJVIPXNZMD-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CC1(CO2)F)CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15307643.png)



![3-(7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl)propanoicacid](/img/structure/B15307672.png)

![({[1,1'-Biphenyl]-3-yl}methyl)(methyl)amine hydrochloride](/img/structure/B15307681.png)







